molecular formula C20H24O4 B1675868 Macelignan CAS No. 107534-93-0

Macelignan

Cat. No.: B1675868
CAS No.: 107534-93-0
M. Wt: 328.4 g/mol
InChI Key: QDDILOVMGWUNGD-UHFFFAOYSA-N
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Description

Macelignan (C92606), a lignan isolated from Myristica fragrans (nutmeg), exhibits diverse pharmacological properties, including antimicrobial, anti-inflammatory, antidiabetic, neuroprotective, and hepatoprotective activities . It is particularly noted for its potent antibacterial effects against oral pathogens like Streptococcus mutans (MIC: 3.9 µg/mL) and Bacillus cereus (MIC: 4 µg/mL), as well as its ability to modulate metabolic pathways via PPARα/γ activation . Its structural uniqueness among lignans contributes to its broad bioactivity profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: Macelignan can be synthesized through various chemical reactions involving phenylpropanoids. The synthetic route typically involves the oxidative dimerization of phenylpropanoids derived from phenylalanine .

Industrial Production Methods: Industrial production of this compound involves extracting it from the nutmeg mace. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Macelignan undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted this compound compounds .

Scientific Research Applications

Macelignan has a wide range of scientific research applications:

Mechanism of Action

Macelignan exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Antimicrobial Activity

Macelignan demonstrates superior potency compared to other natural antimicrobial agents:

Compound Target Organism MIC/MBC (µg/mL) Key Mechanism Reference
This compound Streptococcus mutans 3.9 / 20 Rapid bacterial membrane disruption
Alizarin S. mutans 15.6 / ND ND
Eucalyptol S. mutans 250 / ND ND
Oregano Oil B. cereus (vegetative) 4–8 / 8–16 Membrane permeability alteration
Cinnamon Oil E. coli, S. aureus 50–100 / ND ND
  • Key Finding: this compound’s MIC against S. mutans is 4–250× lower than other natural agents (e.g., eucalyptol, menthol) and rapidly inactivates bacteria within 1 minute at 20 µg/mL . Against B. cereus spores, it achieves >3-log reduction at 100 µg/mL, outperforming oregano oil .

Anti-Inflammatory and Immunomodulatory Effects

This compound’s mechanism differs from structurally unrelated compounds:

Compound Target Pathway Effect on Macrophages Reference
This compound ROS-mediated PI3K/AKT inhibition Blocks M2 polarization; reduces IL-1β/NF-κB signaling
Dandelion Extract ND Polarizes M2→M1 via undefined pathway
SPION (Iron Nanoparticles) ND Promotes M1 polarization via iron metabolism
Dexamethasone Glucocorticoid receptor agonism Broad anti-inflammatory; suppresses NF-κB
  • Key Finding : this compound uniquely suppresses CRC metastasis by targeting ROS-PI3K/AKT signaling, whereas dandelion extract and SPIONs modulate polarization without affecting metastasis pathways .

Metabolic Regulation (PPARα/γ Activation)

Compared to synthetic PPAR agonists, this compound shows dual agonism with fewer side effects:

Compound PPAR Selectivity Glucose Reduction (db/db mice) Adverse Effects Reference
This compound α/γ dual agonist 40–50% No weight gain
Pioglitazone γ-specific 35–45% Weight gain, edema
Troglitazone γ-specific 30–40% Hepatotoxicity
Rosiglitazone γ-specific 40–50% Cardiovascular risks
  • Key Finding : this compound reduces serum glucose, triglycerides, and free fatty acids in diabetic mice without inducing weight gain, unlike synthetic PPARγ agonists . It also attenuates ER stress, enhancing insulin sensitivity .

Neuroprotective Activity

This compound outperforms other lignans in neuroprotection:

Compound Model (In Vitro/In Vivo) Mechanism Reference
This compound Glutamate-induced HT22 apoptosis ↑SOD, ↓MDA; inhibits PI3K/AKT/NF-κB
Sesamin (Lignan) Aβ-induced neuronal damage Antioxidant via Nrf2 activation
Honokiol (Lignan) Cerebral ischemia Anti-apoptotic via Bcl-2 upregulation

Antioxidant and Anti-Photoaging Effects

This compound’s dual action on MMP-1 and collagen distinguishes it from other antioxidants:

Compound Target Pathway Effect on Skin Reference
This compound MAPK/TGF-β/Smad inhibition ↓MMP-1; ↑Type I procollagen
Resveratrol SIRT1 activation ↓MMP-1; modest collagen synthesis
Nutmeg Oil Linoleic acid oxidation General antioxidant
  • Key Finding : this compound uniquely suppresses UV-induced MMP-1 expression while stimulating collagen via TGF-β/Smad, a dual mechanism absent in nutmeg oil or resveratrol .

Structural Comparison with Other Lignans

This compound’s dibenzylbutyrolactone structure enhances bioavailability and multi-target activity:

Lignan Core Structure Key Functional Groups Bioactivity Scope
This compound Dibenzylbutyrolactone Methoxy, methylenedioxy Antimicrobial, antidiabetic, neuroprotective
Podophyllotoxin Aryltetralin Lactone, hydroxyl Anticancer, antiviral
Secoisolariciresinol Diphenolic Hydroxyl Phytoestrogen, antioxidant
  • Key Finding: this compound’s methoxy and methylenedioxy groups enhance its affinity for PPARγ and bacterial membranes, enabling broader applications than podophyllotoxin or secoisolariciresinol .

Biological Activity

Macelignan, a lignan compound derived from the mace of Myristica fragrans, has garnered significant attention for its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of this compound

  • Chemical Structure : this compound (CAS 107534-93-0) is a type of lignan primarily found in the mace of nutmeg. It exhibits a unique structure that contributes to its various biological activities.
  • Source : Extracted from Myristica fragrans, which is cultivated in tropical regions including Indonesia and India.

Pharmacological Properties

This compound has been studied for a range of biological activities:

  • Neuroprotective Effects :
    • Research indicates that this compound can significantly reduce Tau phosphorylation in Alzheimer’s disease models, suggesting potential benefits in neurodegenerative conditions. It enhances autophagy and increases protein phosphatase 2A (PP2A) activity, which are crucial for reducing amyloid-beta (Aβ) deposition .
  • Antibacterial Activity :
    • This compound demonstrates strong antibacterial properties against oral pathogens such as Streptococcus mutans, with minimal inhibitory concentrations (MIC) ranging from 2 to 31.3 µg/mL. It effectively inactivates S. mutans within one minute at a concentration of 20 µg/mL .
  • Antifungal Activity :
    • The compound exhibits antifungal effects against Ascosphaera apis, a pathogen affecting bees, with MIC values of 1.56 and 3.125 µg/mL after 24 and 48 hours, respectively . This positions this compound as a potential natural antifungal agent.
  • Anti-inflammatory Effects :
    • This compound has been shown to reduce inflammation in various models, including those induced by lipopolysaccharides (LPS), indicating its potential for treating inflammatory diseases .
  • Anticancer Properties :
    • Studies have highlighted this compound's ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancer . Its mechanisms may involve modulation of signaling pathways related to cell survival and apoptosis.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Tau Phosphorylation : By modulating autophagy and enhancing PP2A activity, this compound reduces Tau phosphorylation, which is critical in Alzheimer's pathology .
  • Antimicrobial Action : this compound disrupts bacterial cell membranes and inhibits enzymatic functions necessary for bacterial survival .
  • Apoptosis Induction in Cancer Cells : The compound promotes apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .

Neuroprotection in Alzheimer’s Disease

A study utilizing overexpressing Tau cell lines demonstrated that this compound significantly lowered Tau phosphorylation levels at critical sites (Thr 231, Ser 396, Ser 404). This suggests its potential role in developing therapeutic strategies for Alzheimer’s disease .

Antimicrobial Efficacy

In a comparative study on oral bacteria, this compound was found to be highly effective against multiple strains, outperforming conventional antibiotics in terms of rapid action against S. mutans .

Data Table: Summary of Biological Activities

Activity TypeSpecific EffectsModel/Study Reference
NeuroprotectiveReduces Tau phosphorylation
AntibacterialEffective against S. mutans
AntifungalInhibits Ascosphaera apis
Anti-inflammatoryReduces LPS-induced inflammation
AnticancerInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the primary pharmacological activities of macelignan, and how are they mechanistically validated in preclinical models?

this compound, a lignan isolated from Myristica fragrans (nutmeg), exhibits anti-inflammatory, antioxidant, anticancer, antidiabetic, and neuroprotective properties . Mechanistic validation involves:

  • Anti-inflammatory activity : Inhibition of MAPK pathways (e.g., p38 and JNK phosphorylation) via in vitro assays (e.g., LPS-induced RAW264.7 cells) and in vivo models (e.g., carrageenan-induced paw edema) .
  • Antioxidant effects : Measurement of ROS scavenging (DPPH assay) and upregulation of endogenous antioxidants (e.g., SOD, catalase, GSH) in oxidative stress models like renal ischemia-reperfusion injury (IRI) .
  • Neuroprotection : Glutamate-induced HT22 hippocampal cell models assess apoptosis via nuclear staining (Hoechst 33342) and MAPK pathway modulation .

Q. How is this compound’s antibacterial efficacy quantified, and what are its key targets?

  • Minimum Inhibitory Concentration (MIC) : Determined via broth microdilution assays. For Streptococcus mutans, MIC = 3.9 µg/mL, significantly lower than thymol (500 µg/mL) .
  • Biofilm inhibition : Quantified using crystal violet staining; this compound reduces biofilm formation by >50% at sub-MIC concentrations .
  • Mechanism : Disruption of bacterial membrane integrity and inhibition of virulence factors (e.g., acid production) .

Q. What experimental models are used to study this compound’s neuroprotective effects?

  • In vitro : Glutamate-induced oxidative stress in HT22 hippocampal neurons, measuring cell viability (MTT assay), ROS levels (DCFH-DA fluorescence), and apoptosis markers (Bax/Bcl-2 ratio via Western blot) .
  • In vivo : LPS-induced neuroinflammation models in rats, evaluating spatial learning deficits (Morris water maze) and pro-inflammatory cytokine reduction (ELISA for TNF-α, IL-6) .

Advanced Research Questions

Q. How does this compound modulate PPARα/γ pathways in metabolic disorders, and what methodological approaches validate this?

  • PPAR activation : Dual agonism is confirmed via GAL4/PPAR chimera transactivation assays. This compound upregulates adiponectin and AMPK in diabetic (db/db) mice, improving insulin sensitivity .
  • ER stress mitigation : Western blot analysis of PERK/eIF2α signaling in liver tissue, showing reduced BACE1 expression and Aβ deposition in Alzheimer’s models .
  • Experimental design : Administer this compound (40–160 mg/kg) in db/db mice; monitor glucose tolerance (OGTT) and lipid profiles (serum triglycerides, free fatty acids) .

Q. What strategies resolve contradictions in this compound’s antifungal specificity and synergism with conventional drugs?

  • Narrow-spectrum activity : this compound selectively inhibits Ascophaera apis and Cryptococcus neoformans (MIC = 1.56–3.125 µg/mL) but shows limited efficacy against other fungi. Validate via checkerboard assays (FICI ≤0.5 indicates synergism) .
  • Cytotoxicity balancing : Combine this compound (low IC50 = 62.7 µg/mL in HepG2 cells) with miconazole (high cytotoxicity, IC50 = 5.9 µg/mL) to reduce toxicity while maintaining efficacy .
  • Pathway specificity : Use S. cerevisiae as a surrogate for HOG1 pathway analysis (Western blot for phosphorylated HOG1) when A. apis antibodies are unavailable .

Q. How is this compound’s role in renal IRI mechanistically dissected, and what biomarkers are critical?

  • Dose-dependent effects : Administer this compound (40–160 mg/kg) in rat IRI models; measure serum creatinine, BUN, and cytokines (IL-6, TNF-α) via ELISA .
  • Oxidative stress markers : Quantify catalase, SOD, GSH (spectrophotometry), and MDA (thiobarbituric acid assay) in renal tissue .
  • Apoptosis modulation : Analyze Bax, caspase-3, and Bcl-2 expression (Western blot) and tubular cell apoptosis (TUNEL staining) .

Q. What computational and ADMET profiling methods prioritize this compound for drug development?

  • Molecular docking : Use AutoDock/Vina to predict binding affinity for targets like colorectal cancer receptors (e.g., EGFR) and PPARγ .
  • ADMET prediction : Utilize pkCSM to assess permeability (Caco-2 log Papp = 1.393), BBB penetration (log BB = -0.08), and hepatotoxicity (AMES test negative) .
  • Synergy with clinical drugs : Test this compound’s P-glycoprotein inhibition in NCI/ADR-RES cells via rhodamine 123 accumulation assays .

Q. How are conflicting results addressed in studies on this compound’s neuroprotective mechanisms?

  • Context-dependent pathway modulation : In Alzheimer’s models, this compound reduces Tau phosphorylation via PP2A activation and autophagy induction (LC3-II/Beclin-1 Western blot) but shows variable effects depending on cell type (e.g., SH-SY5Y vs. HEK293) .
  • Phytochemical interference : Account for co-extracted compounds (e.g., tannins in nutmeg) that may downregulate PPARγ/PGC-1α in mitochondrial biogenesis studies .

Properties

IUPAC Name

4-[4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-13(8-15-4-6-17(21)19(10-15)22-3)14(2)9-16-5-7-18-20(11-16)24-12-23-18/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDILOVMGWUNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Macelignan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

107534-93-0
Record name Macelignan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

70 - 72 °C
Record name Macelignan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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